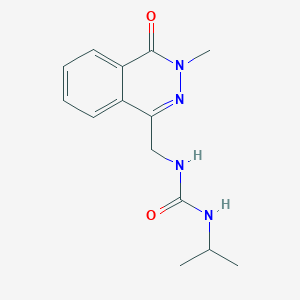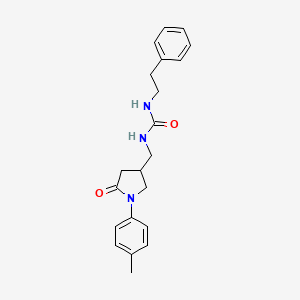
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is commonly known as KSP inhibitor, which means it inhibits the activity of kinesin spindle protein. Kinesin spindle protein plays a crucial role in cell division, and its inhibition can be used as a potential strategy for cancer treatment.
Mécanisme D'action
The mechanism of action of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea involves the inhibition of kinesin spindle protein. Kinesin spindle protein is responsible for the separation of chromosomes during cell division. Inhibition of kinesin spindle protein leads to the formation of monopolar spindles, which ultimately results in cell cycle arrest and cell death.
Biochemical and Physiological Effects:
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Additionally, it has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea in lab experiments is its specificity towards kinesin spindle protein. It has been shown to be highly effective in inhibiting the activity of kinesin spindle protein, which makes it a potential candidate for cancer treatment. However, one of the limitations of using 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions that can be explored in the research of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea. One of the directions is to investigate its potential application in combination therapy with other anti-cancer drugs. Another direction is to explore its efficacy in treating different types of cancer. Additionally, further research can be conducted to improve its solubility in water, which will make it easier to administer in vivo.
Méthodes De Synthèse
The synthesis of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea involves the reaction of p-tolylmethylamine with ethyl isocyanate, followed by the reaction of the resulting intermediate with 3-phenethyl-1,3-dihydro-2H-indol-2-one. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the activity of kinesin spindle protein, which is essential for cell division. Inhibition of kinesin spindle protein leads to cell cycle arrest and ultimately cell death. Several studies have demonstrated the efficacy of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea in inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-7-9-19(10-8-16)24-15-18(13-20(24)25)14-23-21(26)22-12-11-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDMZCIKTMDMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

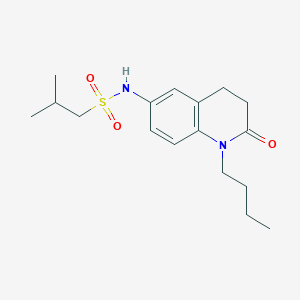

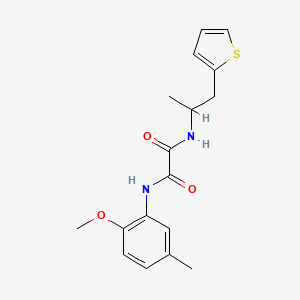

![1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957631.png)
![N-(2-chloro-4-fluorophenyl)-5-(cyclopropylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2957633.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2957639.png)
![Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate](/img/structure/B2957640.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2957641.png)

![6-[2-[(2-Fluorophenyl)methoxy]phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
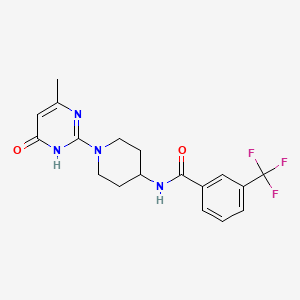
![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2957647.png)
